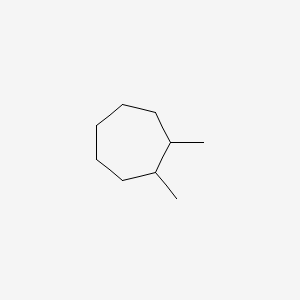
1,2-Dimethylcycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethylcycloheptane: is an organic compound with the molecular formula C₉H₁₈ . It is a cycloalkane with two methyl groups attached to the first and second carbon atoms in a trans configuration. This compound is a stereoisomer of cis-1,2-Dimethylcycloheptane, differing in the spatial arrangement of the methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethylcycloheptane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the hydrogenation of 1,2-dimethylcycloheptene using a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1,2-Dimethylcycloheptane can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound to its corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions can introduce halogen atoms into the compound. For example, bromination using bromine (Br₂) in the presence of light or a radical initiator can yield brominated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, hydrogen gas (H₂) with a metal catalyst.
Substitution: Br₂, Cl₂, and other halogens in the presence of light or radical initiators.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated cycloheptanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2-Dimethylcycloheptane is used as a model compound in stereochemistry studies to understand the effects of spatial arrangement on chemical reactivity and physical properties.
Biology: In biological research, this compound can be used to study the interactions of cycloalkanes with biological membranes and enzymes.
Medicine: While not directly used as a drug, this compound can serve as a precursor or intermediate in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a solvent in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,2-Dimethylcycloheptane in chemical reactions involves the interaction of its methyl groups and cycloheptane ring with reagents. The trans configuration affects the steric and electronic properties, influencing the reactivity and selectivity of the compound in various reactions. Molecular targets and pathways include interactions with oxidizing and reducing agents, as well as halogenation pathways.
Vergleich Mit ähnlichen Verbindungen
cis-1,2-Dimethylcycloheptane: The cis isomer of 1,2-Dimethylcycloheptane, differing in the spatial arrangement of the methyl groups.
1,2-Dimethylcyclohexane: A cyclohexane derivative with similar methyl substitution but a smaller ring size.
1,2-Dimethylcyclooctane: A cyclooctane derivative with similar methyl substitution but a larger ring size.
Uniqueness: this compound is unique due to its specific trans configuration, which imparts distinct steric and electronic properties compared to its cis isomer and other cycloalkane derivatives. This uniqueness makes it valuable in stereochemical studies and specific industrial applications.
Eigenschaften
CAS-Nummer |
13151-51-4 |
|---|---|
Molekularformel |
C19H16N4O6S |
Molekulargewicht |
0 |
Synonyme |
cis-1,2-Dimethylcycloheptane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




